![molecular formula C27H31N5O B5237225 N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)
N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, commonly known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
JNJ-40411813 acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and mood. By blocking the kappa opioid receptor, JNJ-40411813 can modulate the release of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of pain and stress responses, and modulation of immune function. In animal models, JNJ-40411813 has been shown to reduce anxiety and depression-like behaviors, as well as reduce pain sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using JNJ-40411813 in lab experiments is its specificity for the kappa opioid receptor, which allows for targeted modulation of specific pathways. However, one limitation is the lack of clinical data on the compound, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on JNJ-40411813, including further investigation into its potential therapeutic applications in various disease states, such as anxiety, depression, and pain management. Additionally, further research is needed to understand the long-term effects of JNJ-40411813 on neurotransmitter and immune function, as well as its potential for tolerance and addiction. Finally, the development of more selective and potent kappa opioid receptor antagonists may lead to the discovery of new therapeutic agents for various disease states.
Synthesis Methods
The synthesis of JNJ-40411813 involves the reaction of 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylic acid with 1H-pyrazole-5-carboxylic acid, followed by coupling with 4-phenylbutanoyl chloride. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
JNJ-40411813 has shown potential in various scientific research applications, including neuroscience, cancer research, and pain management. In neuroscience, JNJ-40411813 has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, JNJ-40411813 has been shown to inhibit the growth of certain cancer cells by targeting specific pathways. In pain management, JNJ-40411813 has been shown to have analgesic effects in animal models.
properties
IUPAC Name |
N-[2-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O/c33-27(12-6-9-21-7-2-1-3-8-21)30-26-13-16-29-32(26)23-14-17-31(18-15-23)20-22-19-28-25-11-5-4-10-24(22)25/h1-5,7-8,10-11,13,16,19,23,28H,6,9,12,14-15,17-18,20H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKJOOIXOXQYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.